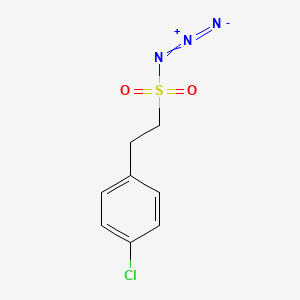
2-(4-chlorophenyl)-N-diazoethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-diazoethanesulfonamide is an organic compound that features a diazo group attached to an ethane sulfonamide moiety, with a 4-chlorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-diazoethanesulfonamide typically involves the reaction of 4-chloroaniline with ethyl diazoacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent decomposition of the diazo compound . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-diazoethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides.
Reduction: The compound can be reduced to form amines.
Substitution: The diazo group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of azides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-diazoethanesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its diazo functionality.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-diazoethanesulfonamide involves the diazo group, which can undergo various transformations to form reactive intermediates. These intermediates can interact with biological targets such as enzymes and receptors, leading to the modulation of biochemical pathways . The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical biology.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenyl)-N-diazoethanesulfonamide
- 2-(4-fluorophenyl)-N-diazoethanesulfonamide
- 2-(4-methylphenyl)-N-diazoethanesulfonamide
Uniqueness
2-(4-chlorophenyl)-N-diazoethanesulfonamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents.
Propiedades
Número CAS |
54664-52-7 |
|---|---|
Fórmula molecular |
C8H8ClN3O2S |
Peso molecular |
245.69 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-diazoethanesulfonamide |
InChI |
InChI=1S/C8H8ClN3O2S/c9-8-3-1-7(2-4-8)5-6-15(13,14)12-11-10/h1-4H,5-6H2 |
Clave InChI |
WGQJIKPPEBLLKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCS(=O)(=O)N=[N+]=[N-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


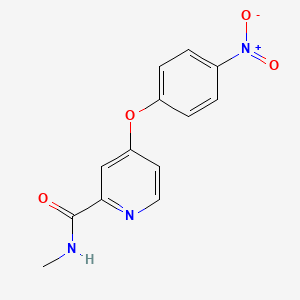
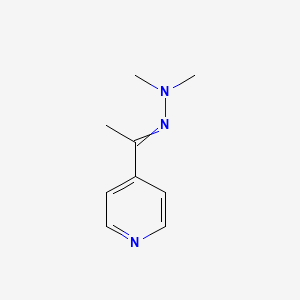
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
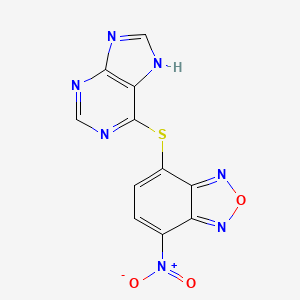
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
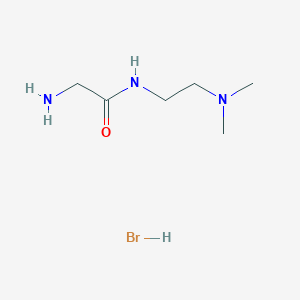
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
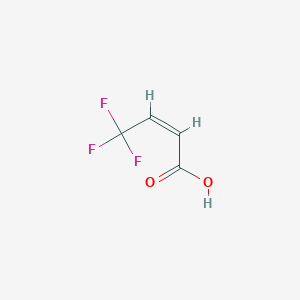
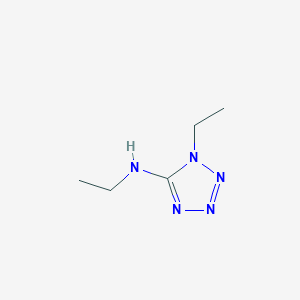
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
